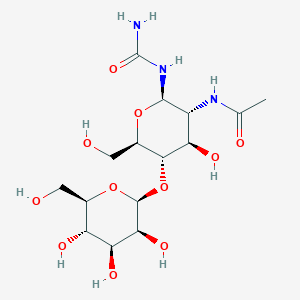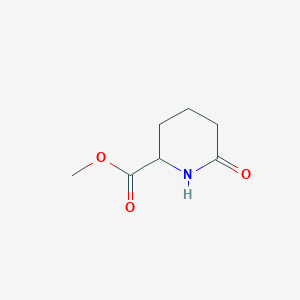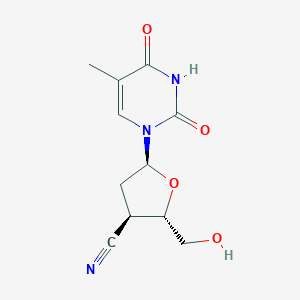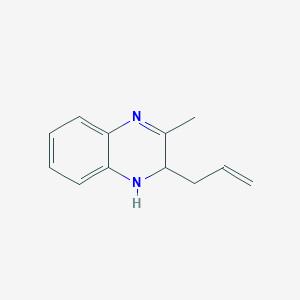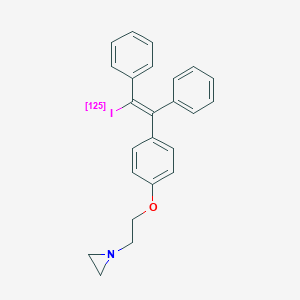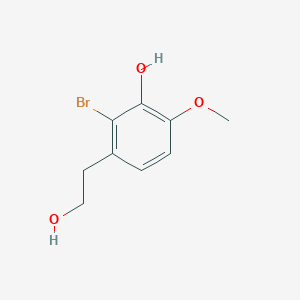
2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol, also known as BHMP, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. BHMP is a phenolic compound that belongs to the class of halogenated phenols and has been extensively studied for its potential applications in the field of medicine, agriculture, and environmental science.
Mechanism Of Action
The mechanism of action of 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol is not well understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has also been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals.
Biochemical And Physiological Effects
2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory effects. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been shown to scavenge free radicals and to protect cells from oxidative stress. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has also been shown to inhibit the production of pro-inflammatory cytokines and to modulate the immune response.
Advantages And Limitations For Lab Experiments
2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has several advantages for lab experiments, including its high purity and stability. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol is also readily available and relatively inexpensive. However, 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol. One potential direction is the development of 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol as a therapeutic agent for the treatment of bacterial and fungal infections. Another potential direction is the use of 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol as a plant growth regulator to improve crop yield and resistance to environmental stresses. Additionally, the development of new synthesis methods for 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol may lead to the discovery of new analogs with improved properties.
Synthesis Methods
2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol can be synthesized through a multistep reaction process that involves the reaction of 2,6-dimethoxyphenol with 2-bromoethanol in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol.
Scientific Research Applications
2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been widely used in scientific research for its potential applications in various fields. In medicine, 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been studied for its antibacterial, antifungal, and antiviral properties. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro.
In agriculture, 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been studied for its potential use as a plant growth regulator. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been shown to enhance the growth and yield of various crops, including rice and wheat. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has also been shown to improve the resistance of plants to various environmental stresses, including drought and salinity.
In environmental science, 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been studied for its potential use as a disinfectant and preservative. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been shown to effectively disinfect water and wastewater, and has been used as a preservative in various food products.
properties
CAS RN |
115961-48-3 |
|---|---|
Product Name |
2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol |
Molecular Formula |
C9H11BrO3 |
Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-bromo-3-(2-hydroxyethyl)-6-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-13-7-3-2-6(4-5-11)8(10)9(7)12/h2-3,11-12H,4-5H2,1H3 |
InChI Key |
PKXDBPDWVILJEA-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CCO)Br)O |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCO)Br)O |
synonyms |
2-BROMO-3-(2-HYDROXYETHYL)-6-METHOXYPHENOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



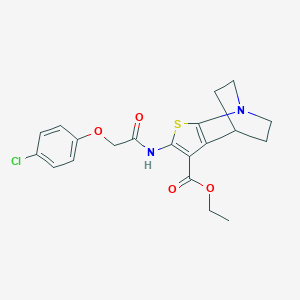
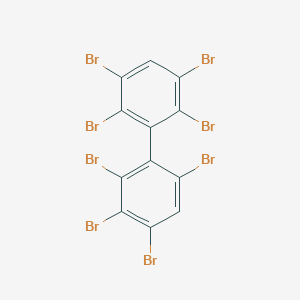
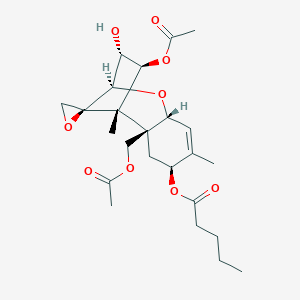
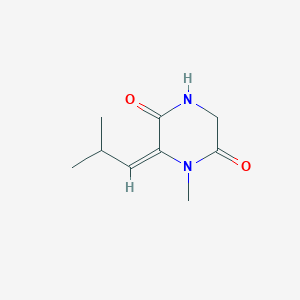
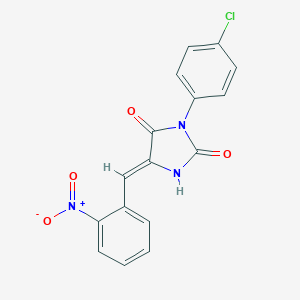
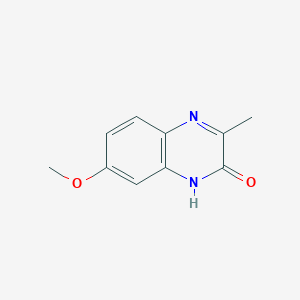
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
